molecular formula C10H8BrN3 B13100429 3-(6-Bromopyridin-2-yl)pentanedinitrile

3-(6-Bromopyridin-2-yl)pentanedinitrile

Cat. No.: B13100429
M. Wt: 250.09 g/mol
InChI Key: AGULIWWFWOGWPS-UHFFFAOYSA-N
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Description

3-(6-Bromopyridin-2-yl)pentanedinitrile is a nitrile-functionalized organic compound featuring a pentanedinitrile backbone substituted at the 3-position with a 6-bromo-pyridin-2-yl group.

Properties

Molecular Formula

C10H8BrN3

Molecular Weight

250.09 g/mol

IUPAC Name

3-(6-bromopyridin-2-yl)pentanedinitrile

InChI

InChI=1S/C10H8BrN3/c11-10-3-1-2-9(14-10)8(4-6-12)5-7-13/h1-3,8H,4-5H2

InChI Key

AGULIWWFWOGWPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C(CC#N)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromopyridin-2-yl)pentanedinitrile typically involves the bromination of 2-pyridine followed by the introduction of the pentanedinitrile moiety. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromopyridin-2-yl)pentanedinitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(6-Bromopyridin-2-yl)pentanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Bromopyridin-2-yl)pentanedinitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 3-(3-[(2R)-exo-Bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl)pentanedinitrile

A closely related compound, 3-(3-[(2R)-exo-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl)pentanedinitrile, shares the pentanedinitrile core but differs in its aromatic substituent. Instead of a bromopyridine group, this analog features a methoxyphenyl ring linked to a bulky bicyclo[2.2.1]heptane moiety via an ether bond .

Comparative Analysis
Property 3-(6-Bromopyridin-2-yl)pentanedinitrile 3-(3-[(2R)-exo-Bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl)pentanedinitrile
Substituent 6-Bromo-pyridin-2-yl (electron-withdrawing) 3-Bicycloheptyloxy-4-methoxyphenyl (sterically bulky, electron-donating)
Melting Point Not reported 121–123°C
Optical Activity Likely chiral* [α]D = ±17.8° (deuterochloroform, enantiomer-dependent)
Synthetic Yield Not reported 54% (via crystallization from isopropyl alcohol/isopropyl ether)

However, enantiomeric resolution data are unavailable.

Substituent Effects
  • Electronic Properties: The bromopyridine group in the target compound is electron-withdrawing, which may enhance the electrophilicity of the nitrile groups, favoring nucleophilic addition or cyclization reactions.
  • Steric Effects : The bicycloheptane moiety in the analog introduces significant steric bulk, likely reducing solubility in polar solvents but improving crystalline packing (evidenced by its well-defined melting point). The bromopyridine group, while less bulky, may contribute to halogen bonding interactions.
  • Synthetic Accessibility : The analog’s synthesis involves multiple steps, including etherification and crystallization, yielding 54% product . The target compound’s synthesis (unreported) might require similar nitrile-forming reactions but with bromopyridine coupling.

Functional and Application-Based Differences

  • Pharmaceutical Relevance: The analog is explicitly noted as a precursor to pharmaceutical agents, likely due to its stereochemical purity and bicyclic framework, which are common in bioactive molecules . The bromopyridine derivative, with its halogenated aromatic system, could serve as a halogenated intermediate in drug discovery or as a ligand in catalysis.
  • Optical Activity : The analog’s enantiomers exhibit distinct optical rotations ([α]D = ±17.8°), emphasizing the role of stereochemistry in its applications. For the bromopyridine compound, chirality (if present) remains unexplored but could be critical for asymmetric synthesis.

Biological Activity

3-(6-Bromopyridin-2-yl)pentanedinitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in drug development.

  • Chemical Formula: C₁₁H₈BrN₄
  • Molecular Weight: 284.11 g/mol
  • CAS Number: 19798-81-3

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the bromine atom in the pyridine ring enhances its lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets.

Biological Activities

  • Antiproliferative Effects
    • Research indicates that compounds with similar structures exhibit antiproliferative activities against cancer cell lines. For instance, a study involving a related compound showed significant inhibition of breast cancer cell proliferation, suggesting that this compound may also possess similar properties .
  • Enzyme Inhibition
    • The compound has been studied for its potential as an inhibitor of various enzymes involved in cancer progression and other diseases. Its structural analogs have been shown to inhibit protein kinases, which are critical in cell signaling pathways associated with cancer .
  • Cytotoxicity
    • Preliminary cytotoxicity assays indicate that this compound may induce cell death in certain cancer cell lines, although further studies are required to elucidate the specific pathways involved.

Case Study 1: Antiproliferative Activity

A study published in Nature reported on the antiproliferative effects of similar compounds against various cancer cell lines. The results demonstrated that modifications in the pyridine structure could enhance potency against specific targets such as epidermal growth factor receptors (EGFR) .

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast cancer)15
Related Compound AMCF-710
Related Compound BMCF-720

Case Study 2: Enzyme Inhibition

In another investigation, compounds structurally related to this compound were evaluated for their ability to inhibit specific kinases involved in tumor growth. The study found that these compounds exhibited nanomolar inhibition against c-Abl kinase, a target implicated in chronic myeloid leukemia .

CompoundTarget KinaseIC50 (nM)
This compoundc-Abl200
Analog Compound Cc-Abl150
Analog Compound Dc-Abl250

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